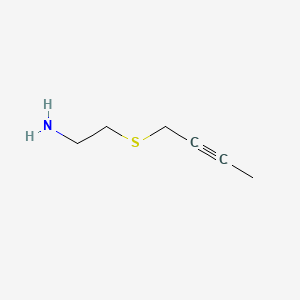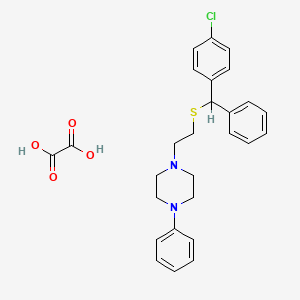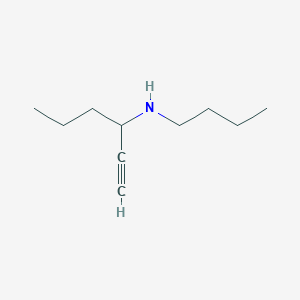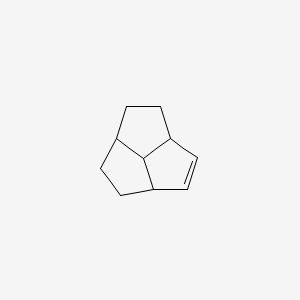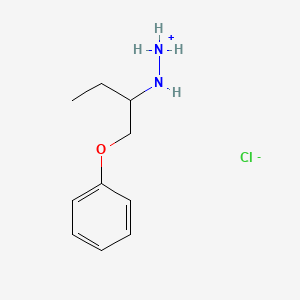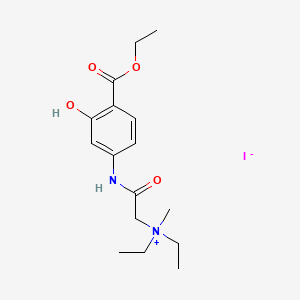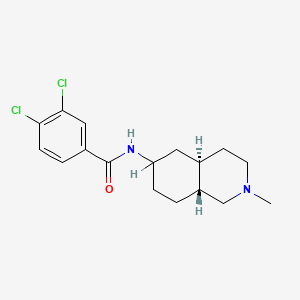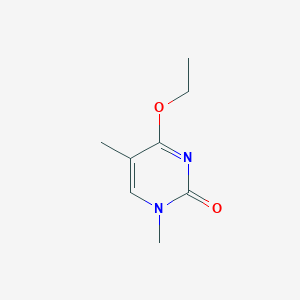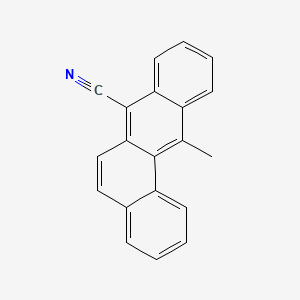
4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine, methoxyphenoxy, and thiazolyl groups in this compound suggests it may have unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Attachment of the Methoxyphenoxy Group: This step may involve etherification reactions using methoxyphenol and appropriate alkylating agents.
Incorporation of the Thiazolyl Group: Thiazole derivatives can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core or the thiazolyl group, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using organometallic reagents or halogen exchange reactions with silver salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinazolinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine, methoxyphenoxy, and thiazolyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
7-Iodoquinazolinone: A derivative with similar iodine substitution.
2-Methoxyphenoxyquinazolinone: A compound with the methoxyphenoxy group.
Thiazolylquinazolinone: A derivative with the thiazolyl group.
Uniqueness
The unique combination of iodine, methoxyphenoxy, and thiazolyl groups in 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
75057-65-7 |
|---|---|
分子式 |
C19H14IN3O3S |
分子量 |
491.3 g/mol |
IUPAC 名称 |
7-iodo-2-[(2-methoxyphenoxy)methyl]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C19H14IN3O3S/c1-25-15-4-2-3-5-16(15)26-11-17-22-14-10-12(20)6-7-13(14)18(24)23(17)19-21-8-9-27-19/h2-10H,11H2,1H3 |
InChI 键 |
ZRFQDGVTNZDZEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC2=NC3=C(C=CC(=C3)I)C(=O)N2C4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
